1,9-Nonanedithiol

Catalog No.
S574076
CAS No.
3489-28-9
M.F
C9H20S2
M. Wt
192.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,9-Nonanedithiol

CAS Number

3489-28-9

Product Name

1,9-Nonanedithiol

IUPAC Name

nonane-1,9-dithiol

Molecular Formula

C9H20S2

Molecular Weight

192.4 g/mol

InChI

InChI=1S/C9H20S2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2

InChI Key

GJRCLMJHPWCJEI-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCCS

solubility

insoluble in water; miscible in oils

Synonyms

1,9-nonanedithiol

Canonical SMILES

C(CCCCS)CCCCS

The exact mass of the compound 1,9-Nonanedithiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible in oils. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

1,9-Nonanedithiol is a linear, odd-chain aliphatic dithiol widely utilized as a bifunctional crosslinker, surface-capping agent, and self-assembled monolayer (SAM) precursor. As a liquid at room temperature with a distinct hydrophobic nonane backbone, it provides a highly reactive terminal thiol at each end, making it a critical building block for thiol-ene polymerizations, nanoparticle assembly, and molecular electronics. While it shares the fundamental reactivity of the α,ω-alkanedithiol class, its odd-numbered carbon chain imparts distinct thermodynamic, structural, and electronic properties that diverge significantly from its even-numbered homologs, driving its selection for advanced material synthesis and interface engineering [1].

Substituting 1,9-nonanedithiol with closely related even-chain analogs, such as 1,8-octanedithiol or 1,10-decanedithiol, fundamentally alters the physical and electronic properties of the resulting materials due to the well-documented "odd-even effect." In bulk formulations, the lower crystal packing density of the odd-chain C9 backbone drastically lowers the melting point compared to C8, directly impacting low-temperature processability and ink stability. At the nanoscale, substituting C9 with C8 or C10 alters the tilt angle and packing density of self-assembled monolayers on metal surfaces, which modifies the defect density, hydrophobicity, and charge tunneling behavior. For procurement, treating these chain lengths as generic equivalents will lead to unpredictable shifts in polymer mechanical flexibility, sensor baseline conductance, and nanoparticle film stability [1].

Thermodynamic Phase Behavior: Superior Low-Temperature Processability

Due to the odd-even effect in crystal packing density, 1,9-nonanedithiol exhibits a significantly depressed melting point compared to its even-numbered structural analog, 1,8-octanedithiol. While 1,8-octanedithiol transitions to a solid near 0.9 °C, 1,9-nonanedithiol remains liquid down to -17.5 °C, ensuring superior handling, pumpability, and solubility in low-temperature synthesis and formulation environments [1].

Evidence DimensionMelting Point / Freezing Point
Target Compound Data-17.5 °C (1,9-Nonanedithiol)
Comparator Or Baseline0.9 °C (1,8-Octanedithiol)
Quantified Difference18.4 °C lower melting point for the odd-chain analog
ConditionsStandard atmospheric pressure

Ensures the precursor remains liquid and processable in cold-storage conditions and low-temperature reactor feeds without requiring pre-heating.

Modulation of Polymer Network Rigidity in Thiol-Ene Synthesis

In the synthesis of bio-sourced polycarbonate and polyurethane networks via radical thiol-ene coupling, the choice of dithiol crosslinker dictates the mechanical properties of the final resin. Substituting a rigid crosslinker like 1,4-benzenedimethanethiol with the flexible, long-chain 1,9-nonanedithiol drastically reduces the storage modulus of the network above the glass transition temperature, yielding highly elastomeric materials with elongation at break reaching nearly 200% [1].

Evidence DimensionStorage Modulus (Above Tg)
Target Compound Data0.9 MPa (using 1,9-nonanedithiol)
Comparator Or Baseline8.9 MPa (using 1,4-benzenedimethanethiol)
Quantified Difference~10-fold reduction in network rigidity
ConditionsThiol-ene coupled polycarbonate networks

Allows formulators to engineer highly flexible, impact-resistant polymer networks by selecting a long-chain aliphatic dithiol over rigid aromatic alternatives.

Suppression of Electron Hopping in Nanoparticle Assemblies

When used as a crosslinking spacer in self-assembled gold nanoparticle films, the chain length of the alkanedithiol determines the dominant conduction mechanism at low temperatures. While shorter spacers like 1,3-propanedithiol and 1,5-pentanedithiol permit quasi-localized electron hopping up to 300 K, films crosslinked with 1,9-nonanedithiol completely suppress hopping at very low temperatures (<10 K), forcing the system into a pure temperature-independent coherent tunneling regime [1].

Evidence DimensionLow-Temperature Conduction Mechanism (<10 K)
Target Compound DataPure coherent tunneling (1,9-nonanedithiol)
Comparator Or BaselineElectron hopping dominant (1,3-propanedithiol, 1,5-pentanedithiol)
Quantified DifferenceComplete transition from hopping to tunneling transport
ConditionsGold nanoparticle (4-5 nm) crosslinked thin films at T < 10 K

Critical for the procurement of spacers in quantum electronic devices and sensors where temperature-independent tunneling is required.

Odd-Even Driven Heterogeneous Surface Morphology in SAMs

The odd-even effect heavily influences the structural organization of alkanedithiols on Au(111) surfaces. Atomic force microscopy (AFM) reveals that 1,9-nonanedithiol (an odd-chain) and 1,8-octanedithiol (an even-chain) exhibit distinct packing behaviors. Specifically, 1,9-nonanedithiol SAMs prepared by solution immersion display a highly heterogeneous surface morphology with mixed molecular orientations—containing both lying-down and standing-up configurations—which directly impacts the layer's barrier properties and subsequent functionalization capacity compared to standard methyl-terminated thiols or even-chain variants [1].

Evidence DimensionMolecular Orientation on Au(111)
Target Compound DataMixed orientations (lying-down and standing-up islands) for 1,9-nonanedithiol
Comparator Or BaselineUniform upright configuration for methyl-terminated n-alkanethiols
Quantified DifferenceDistinct heterogeneous phase separation driven by the odd-chain dithiol backbone
ConditionsSolution self-assembly on Au(111) substrates

Determines the availability of free terminal thiol groups for secondary binding in biosensors and multilayer surface coatings.

Low-Temperature Thiol-Ene Polymer Formulation

Because 1,9-nonanedithiol remains a liquid down to -17.5 °C, it is an ideal crosslinking agent for UV-curable resins, polyurethanes, and polycarbonate networks manufactured or stored in cold environments. It prevents the premature crystallization issues associated with 1,8-octanedithiol, ensuring consistent ink and resin pumpability [1].

Flexible Elastomer and Hydrogel Synthesis

Leveraging its ability to drastically lower the storage modulus of crosslinked networks, 1,9-nonanedithiol is the preferred procurement choice for synthesizing highly flexible, impact-resistant polymers and stretchable bio-sourced materials where rigid crosslinkers (like benzenedimethanethiol) cause unwanted brittleness [2].

Quantum Tunneling Junctions and Molecular Electronics

In the fabrication of single-molecule junctions and crosslinked gold nanoparticle arrays, 1,9-nonanedithiol is selected to enforce temperature-independent coherent tunneling. Its specific chain length effectively suppresses electron hopping at low temperatures, making it a critical spacer for nanoscale electronic components [3].

Heterogeneous Self-Assembled Monolayers for Biosensors

The unique mixed-orientation packing (lying-down and standing-up phases) of 1,9-nonanedithiol on gold surfaces provides a tailored defect density that can be exploited to optimize the spacing and adhesion of secondary biomolecules, such as glucose oxidase, in electrochemical biosensor development [4].

Physical Description

Liquid

XLogP3

3.9

Density

0.952-0.957

Melting Point

Mp -17.5 °
-17.5°C

UNII

5BPJ1XQE3T

GHS Hazard Statements

Aggregated GHS information provided by 1415 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (97.31%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3489-28-9

Wikipedia

1,9-nonanedithiol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,9-Nonanedithiol: ACTIVE

Dates

Last modified: 08-15-2023

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